Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester
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Overview
Description
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid group, a trifluoromethyl group, and a pyridinyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction can be carried out in solvents like DMSO or supercritical carbon dioxide . The reaction conditions often require mild temperatures and pressures to ensure the stability of the intermediate carbamic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; solvents like DMSO or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, methyl ester
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester
Uniqueness
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts. The presence of the trifluoromethyl group also enhances its chemical stability and binding affinity in biological systems .
Properties
CAS No. |
141283-61-6 |
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Molecular Formula |
C12H16F3N3O4S |
Molecular Weight |
355.34 g/mol |
IUPAC Name |
butyl N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H16F3N3O4S/c1-3-4-5-22-11(19)17-9-6-8(12(13,14)15)7-16-10(9)18-23(2,20)21/h6-7H,3-5H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
UFGVPSKMLZMXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
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